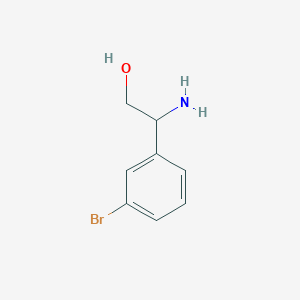

2-Amino-2-(3-bromophenyl)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRKZFQSCBVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 3 Bromophenyl Ethanol

Established Synthetic Routes for 2-Amino-2-(3-bromophenyl)ethanol

The construction of the 2-amino-2-phenylethanol (B122105) scaffold is a well-documented area of organic synthesis. The following sections detail the primary methods applicable to the synthesis of the 3-bromo substituted analog.

Reductive amination, a cornerstone of amine synthesis, provides a direct method for converting a carbonyl group into an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction is valued for its efficiency and is often conducted under mild, catalytic conditions, aligning with the principles of green chemistry. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orglibretexts.org

For the synthesis of this compound, a plausible pathway involves the reductive amination of a suitable carbonyl precursor, such as 3-bromophenylglyoxal, with ammonia (B1221849). The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the imine in the presence of the initial carbonyl group. wikipedia.orgharvard.edu Catalytic hydrogenation using palladium, platinum, or nickel catalysts is also a viable method for the reduction step. wikipedia.org The choice of reducing agent and reaction conditions, such as pH, is critical for optimizing the yield and minimizing side reactions. wikipedia.orgharvard.edu

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Stable in acidic solutions; selectively reduces imines at neutral or slightly acidic pH. wikipedia.orgharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and highly selective reagent for reductive amination, often used with acetic acid. harvard.edu |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A common method for direct reductive amination, performed sequentially in one pot. wikipedia.org |

| Borane (B79455) Triethylamine Complex (BH₃N(C₂H₅)₃) | Can act as both a catalyst to promote imine formation and as the reductant. rsc.org |

A frequently employed strategy for synthesizing this compound involves the reduction of the carbonyl group of a corresponding precursor, namely 2-amino-1-(3-bromophenyl)ethanone (B1614767). nih.gov This α-aminoketone serves as a key intermediate, which can be prepared from 1-(3-bromophenyl)-2-bromoethanone. rsc.orggoogle.com

The reduction of the ketone functionality in 2-amino-1-(3-bromophenyl)ethanone to a secondary alcohol yields the target amino alcohol. This transformation is typically achieved using hydride-donating reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, capable of selectively reducing ketones and aldehydes. The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com The process involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. This method is advantageous due to its operational simplicity and the high yields often obtained.

The synthesis of β-amino alcohols through the ring-opening of epoxides is a powerful and versatile method that allows for significant control over regioselectivity and stereochemistry. rroij.comresearchgate.net For the synthesis of this compound, the corresponding epoxide, 2-(3-bromophenyl)oxirane (B143765) (also known as 3-bromostyrene (B1266119) oxide), would serve as the starting material.

The reaction involves the nucleophilic attack of an amine or an ammonia equivalent at one of the electrophilic carbon atoms of the epoxide ring. This reaction can be catalyzed by various agents, including Lewis acids and Brønsted acids, which activate the epoxide towards nucleophilic attack. rsc.orgmdpi.com The use of catalysts like bismuth(III) nitrate (B79036) pentahydrate or yttrium(III) chloride has been shown to be highly efficient, often proceeding under solvent-free conditions. mdpi.comrsc.org

A key aspect of this method is its regioselectivity. In the case of styrene (B11656) oxide derivatives, the attack of the nucleophile preferentially occurs at the benzylic carbon due to electronic effects that stabilize the partial positive charge at this position, leading to the formation of the desired 2-amino-2-phenylethanol regioisomer. scielo.org.mx When an enantiopure epoxide is used, the ring-opening reaction typically proceeds with an inversion of configuration at the attacked stereocenter (S_N2 mechanism), allowing for the synthesis of enantiomerically pure β-amino alcohols. researchgate.netku.edu

Table 2: Catalysts for Regioselective Epoxide Ring-Opening with Amines

| Catalyst | Conditions | Key Features |

|---|---|---|

| Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Solvent-free, microwave irradiation | Environmentally benign, high yields, excellent regioselectivity. rsc.org |

| Yttrium(III) Chloride (YCl₃) | Solvent-free, room temperature | Highly efficient at low catalyst loading (1 mol%), high regioselectivity. mdpi.com |

| Acetic Acid | Metal- and solvent-free | Provides high yields with excellent regioselectivity. rsc.orgresearchgate.net |

| Silica-bonded S-sulfonic Acid | Solvent-free | Heterogeneous catalyst, high regioselectivity influenced by steric and electronic effects. scielo.org.mx |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. numberanalytics.com The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR. numberanalytics.comwikipedia.org It involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov

While not a direct synthesis of this compound itself, the Ugi reaction provides a powerful platform for the rapid generation of structural variants and derivatives. By strategically choosing the four components, a diverse library of compounds based on the 2-amino-2-phenylethanol scaffold can be assembled. For instance, using 3-bromobenzaldehyde (B42254) as the aldehyde component, ammonia (or a protected equivalent) as the amine, a suitable carboxylic acid, and an isocyanide, one could generate a precursor that, after subsequent chemical transformations (e.g., reduction of an amide or ester), could lead to analogs of this compound. This approach is particularly valuable in medicinal chemistry for creating compound libraries for drug discovery. numberanalytics.com The reaction is typically exothermic, proceeds rapidly, and is often complete within minutes to hours under high concentration in polar aprotic solvents like DMF, or in alcohols such as methanol. wikipedia.orgyoutube.com

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure compounds like (R)- or (S)-2-Amino-2-(3-bromophenyl)ethanol is of significant importance. nih.govsynthonix.com

Asymmetric catalysis is a premier strategy for the synthesis of enantiopure compounds. In the context of this compound, asymmetric reduction of the ketone precursor, 2-amino-1-(3-bromophenyl)ethanone, is a highly effective approach.

One of the most well-known methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to stereoselectively reduce the ketone with a borane source (e.g., borane-dimethyl sulfide (B99878) complex). mdpi.comresearchgate.net The chiral catalyst forms a complex with the borane and the ketone, creating a rigid, organized transition state that directs the hydride transfer to one face of the carbonyl group, resulting in a high enantiomeric excess (ee) of one of the alcohol enantiomers. mdpi.com The synthesis of (2R)-2-Amino-2-(3-bromophenyl)ethan-1-ol with high enantiomeric purity (>95% ee) has been specifically noted via such asymmetric reduction methodologies.

Other chiral catalysts and ligands, such as those based on phosphine-oxazolines (PHOX) complexed with metals like ruthenium, are also employed in asymmetric transfer hydrogenation reactions, providing another powerful tool for the enantioselective reduction of aryl-alkyl ketones. mdpi.com

Table 3: Examples of Asymmetric Catalysis for Ketone Reduction

| Catalytic System | Type of Reaction | Key Features |

|---|---|---|

| Chiral Oxazaborolidines (e.g., CBS catalyst) | Asymmetric Reduction | Uses borane as the reductant; provides high enantioselectivity (up to 99% ee) for aryl-alkyl ketones. mdpi.com |

| Ruthenium-PHOX Complexes | Asymmetric Transfer Hydrogenation | Uses isopropanol (B130326) as a hydrogen source; yields alcohols with good yields and high enantiomeric excesses. mdpi.com |

| Chiral Amino Alcohol-Modified Borohydrides | Asymmetric Reduction | Reagents prepared from borane and chiral amino alcohols used for the enantioselective reduction of various ketones. rsc.org |

Biocatalytic Approaches for Enantioselective Production

The synthesis of enantiomerically pure chiral amino alcohols is of great interest in the pharmaceutical and fine chemical industries, as the biological activity of many compounds is dependent on their stereochemistry. nih.gov Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of such molecules, offering high selectivity under mild reaction conditions. frontiersin.orgnih.gov While specific biocatalytic routes for this compound are not extensively documented in publicly available literature, several established enzymatic methods for the production of chiral amino alcohols can be applied.

One of the most promising biocatalytic strategies is the asymmetric reductive amination of α-hydroxy ketones . This approach utilizes engineered amine dehydrogenases (AmDHs) to convert a prochiral α-hydroxy ketone precursor, in this case, 2-hydroxy-1-(3-bromophenyl)ethan-1-one, into the desired chiral amino alcohol using ammonia as the amine source. frontiersin.orgacs.orgnih.gov These engineered enzymes, often derived from amino acid dehydrogenases, have shown high enantioselectivity (often >99% ee) for the synthesis of various chiral vicinal amino alcohols. frontiersin.orgacs.org

Another widely used biocatalytic method is enzymatic kinetic resolution (EKR) . This technique involves the selective reaction of one enantiomer in a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are commonly employed for this purpose, catalyzing the acylation of one enantiomer with high selectivity. researchgate.net The resulting esterified product can then be separated from the unreacted enantiomer. Dynamic kinetic resolution (DKR) is an advancement of this method, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. diva-portal.org

The table below summarizes potential biocatalytic approaches for the enantioselective production of this compound, based on established methods for similar compounds.

| Biocatalytic Method | Enzyme Class | Precursor/Substrate | Key Advantage |

| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | 2-hydroxy-1-(3-bromophenyl)ethan-1-one | High theoretical yield and enantioselectivity. |

| Enzymatic Kinetic Resolution (EKR) | Lipase | Racemic this compound | Well-established and versatile method. |

| Dynamic Kinetic Resolution (DKR) | Lipase and a racemization catalyst | Racemic this compound | Potential for 100% theoretical yield of a single enantiomer. |

Chemical Transformations and Reaction Mechanisms of this compound

The presence of a bromine atom on the phenyl ring, along with the amino and hydroxyl groups, allows for a variety of chemical transformations, making this compound a versatile synthetic intermediate.

The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, although this typically requires specific conditions due to the general inertness of aryl halides to direct SN1 and SN2 reactions. pressbooks.publibretexts.org

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the aromatic ring usually needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). pressbooks.pubchemistrysteps.comlibretexts.org In the case of this compound, the amino and ethanol substituents are not strongly electron-withdrawing, making direct SNAr challenging under standard conditions. The reaction would likely require harsh conditions or the presence of a very strong nucleophile. youtube.com The mechanism proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile and widely used method for the functionalization of the bromophenyl group is through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful way to form new carbon-carbon and carbon-heteroatom bonds. For instance, the Sonogashira coupling allows for the reaction of the aryl bromide with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst, leading to the formation of 2-amino-2-(3-alkynylphenyl)ethanol derivatives. scirp.orgscirp.org This reaction has been successfully applied to similar 2-amino-3-bromopyridine (B76627) systems. scirp.orgscirp.orgresearchgate.net

The amino and alcohol functionalities of this compound can undergo oxidation reactions.

Selective oxidation of the secondary alcohol group can yield the corresponding α-amino ketone, 2-amino-1-(3-bromophenyl)ethan-1-one. Various oxidizing agents can be employed for this transformation, and the choice of reagent is crucial to avoid over-oxidation or side reactions involving the amino group. In some cases, the amino group may require protection prior to oxidation. The resulting α-amino ketones are valuable intermediates in the synthesis of various heterocyclic compounds. rsc.orgnih.gov Recent methods have also explored iodine-catalyzed oxidative cross-coupling of α-amino ketones with alcohols. nih.gov

Oxidative cyclization is another potential transformation. For example, intramolecular cyclization involving the oxidation of the aniline (B41778) moiety in related compounds has been reported to yield indolinone derivatives. researchgate.net

The primary reduction reaction of interest for this compound, besides the potential for reducing any oxidized derivatives back to the amino alcohol, is the dehalogenation of the bromophenyl group. Catalytic hydrogenation is a common method for this transformation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This would yield 2-amino-2-phenylethanol. The conditions for this reaction would need to be carefully controlled to avoid reduction of other functional groups.

The vicinal amino alcohol functionality in this compound is a key feature that allows for various condensation and derivatization reactions.

Synthesis of Oxazolines: One of the most important reactions of 1,2-amino alcohols is their condensation with carboxylic acids or their derivatives to form oxazolines. wikipedia.orgnih.gov This reaction is often facilitated by dehydrating agents or by converting the carboxylic acid to a more reactive species like an acyl chloride. wikipedia.orgmdpi.com The resulting 2-substituted oxazolines are important chiral ligands in asymmetric catalysis and can also serve as protecting groups for the amino alcohol moiety. wikipedia.orgnih.govorganic-chemistry.orgrsc.org

Derivatization for Chiral Analysis: The amino group can be readily derivatized with chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or other similar reagents. mdpi.commdpi.comnanobioletters.comnih.govnih.gov This creates diastereomeric derivatives that can be separated and quantified using chromatographic techniques like HPLC, allowing for the determination of the enantiomeric purity of the original amino alcohol sample. mdpi.comnanobioletters.comnih.gov

The following table provides a summary of the key chemical transformations of this compound.

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile, potentially harsh conditions | Substituted phenyl derivative |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, terminal alkyne (Sonogashira) | Alkynyl-substituted phenyl derivative |

| Oxidation | Mild oxidizing agent | 2-Amino-1-(3-bromophenyl)ethan-1-one |

| Reduction (Dehalogenation) | H₂, Pd/C | 2-Amino-2-phenylethanol |

| Condensation with Carboxylic Acid | Dehydrating agent | 2-Substituted oxazoline |

| Derivatization | Chiral derivatizing agent (e.g., FDAA) | Diastereomeric derivatives |

Methodological Advancements in the Synthesis of this compound

Recent advancements in synthetic organic chemistry continue to provide more efficient and selective methods for the synthesis of chiral amino alcohols. While specific advancements for this compound may not be individually highlighted, general progress in the field is directly applicable.

One notable area of advancement is the development of novel catalytic systems for the asymmetric synthesis of β-amino alcohols. For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed, offering a modular approach to these structures. westlake.edu.cn Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has also emerged as a highly efficient method for producing chiral 1,2-amino alcohols with excellent enantioselectivity. acs.org These newer catalytic methods often provide advantages in terms of substrate scope, reaction conditions, and catalyst loading compared to more traditional synthetic routes. The diastereoselective synthesis of vicinal amino alcohols starting from readily available and enantiopure amino acids is another area of active research. rsc.org

These ongoing developments in synthetic methodology are crucial for improving the accessibility and reducing the cost of chiral building blocks like this compound, thereby facilitating their use in the discovery and production of new pharmaceuticals and other valuable chemical entities.

Optimization of Reaction Conditions and Parameters

The synthesis of this compound can be achieved through various synthetic routes, with one notable method involving the transformation of a precursor like (S)-2-bromo-1-(3-bromophenyl)ethanol. The efficiency of such syntheses is highly dependent on the careful optimization of reaction parameters, including the choice of solvent, temperature, and reaction time.

Research into the synthesis of structurally related amino compounds has demonstrated the profound impact of the solvent on the reaction yield. For instance, in a study on a cyclo-condensation reaction, a range of solvents were tested at both room temperature and reflux. researchgate.net While only trace amounts of the product were formed at room temperature in solvents like water, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and methanol, the yields significantly improved at reflux temperatures. researchgate.net Ethanol, in particular, proved to be the most effective solvent, leading to a product yield of 82%. researchgate.net Increasing the reaction time in refluxing ethanol did not lead to a better yield, indicating that the reaction reaches completion under these conditions. researchgate.net

These findings highlight a general principle in synthetic organic chemistry: the solvent and temperature are critical parameters that must be fine-tuned to maximize product formation. While the specific optimal conditions for the synthesis of this compound may differ, the principles of solvent screening and temperature optimization remain paramount. A hypothetical optimization study for the synthesis of this compound, drawing parallels from established methodologies, could yield data similar to that presented in the interactive table below.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Water | Reflux | 12 | 10 |

| 2 | Acetonitrile | Reflux | 12 | 13 |

| 3 | N,N-Dimethylformamide (DMF) | Reflux | 12 | 30 |

| 4 | Tetrahydrofuran (THF) | Reflux | 12 | 15 |

| 5 | Methanol | Reflux | 12 | 25 |

| 6 | Ethanol | Reflux | 12 | 82 |

| 7 | Ethanol | Reflux | 18 | 82 |

This table is a hypothetical representation based on optimization studies of similar compounds. researchgate.net

Catalyst Development for Enhanced Efficiency

Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways to increased reaction rates, higher yields, and improved selectivity. In the context of synthesizing chiral amino alcohols like this compound, the development of efficient catalysts is a key area of research.

One approach to synthesizing enantiomerically pure amino alcohols involves the use of biocatalysts, such as enzymes. For example, the synthesis of (R)-2-amino-2-(3-bromophenyl)ethanol can be achieved from 2,3'-dibromoacetophenone using Escherichia coli cells expressing a P450 enzyme, which demonstrates the potential of enzymatic reactions in achieving high enantioselectivity. lookchem.com

In addition to biocatalysis, metal-based catalysts are widely employed. For the synthesis of γ-amino alcohols, copper-catalyzed asymmetric synthesis has proven effective. researchgate.net These reactions often utilize chiral ligands to induce enantioselectivity. The development of novel catalysts, including those based on palladium for reduction reactions, is also an active area of investigation. For instance, the reduction of a nitro group in a related phenylethylamine derivative to an amino group is efficiently carried out using a Pd/C catalyst. google.com The principles of catalysis, particularly asymmetric catalysis and catalytic hydrogenation, are directly applicable to improving the synthesis of this compound. chemscene.com

Scale-Up Considerations in Production

The transition of a synthetic route from a laboratory scale to industrial production presents a unique set of challenges. For a compound like this compound, which may serve as an intermediate in pharmaceutical manufacturing, ensuring a robust and scalable process is crucial.

One of the primary concerns in scaling up is the potential for issues related to reaction conditions that are manageable in a lab setting but problematic on a larger scale. For example, the use of gaseous reagents like hydrogen in reduction reactions requires specialized equipment and stringent safety protocols, which can be a significant hurdle for industrial production. google.com To circumvent these issues, alternative methods such as catalytic transfer hydrogenation, where an organic molecule serves as the hydrogen donor in the presence of a catalyst like Pd/C, can be employed. google.com This approach avoids the need for high-pressure hydrogenation equipment, making the process more amenable to large-scale synthesis. google.com

Furthermore, the choice of solvent and the method of product purification must be considered from a cost, safety, and environmental perspective. Solvents that are effective at the lab scale may not be suitable for industrial use due to toxicity, flammability, or cost. The development of processes that utilize safer and more environmentally friendly solvents is a key aspect of green chemistry and is highly desirable for industrial applications.

Advanced Analytical Methodologies in the Research of 2 Amino 2 3 Bromophenyl Ethanol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of the molecular structure of 2-Amino-2-(3-bromophenyl)ethanol. Each technique provides unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for detailing the carbon-hydrogen framework of this compound and its derivatives.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of protons. For a related compound, 1-(4-bromophenyl)ethanol, the proton NMR spectrum has been documented. In the context of this compound, one would expect to see distinct signals for the aromatic protons, the methine proton adjacent to the amino and hydroxyl groups, the methylene (B1212753) protons of the ethanolamine (B43304) side chain, and the protons of the amino and hydroxyl groups themselves. The splitting patterns and integration of these signals would confirm the connectivity of the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For a derivative, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the ¹³C NMR spectrum showed characteristic peaks at 161.21, 160.48, and 154.95 ppm. researchgate.net For this compound, distinct signals would be expected for the carbons of the brominated phenyl ring, the carbon bearing the amino and hydroxyl groups, and the terminal carbon of the ethanol (B145695) group.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their vibrational frequencies.

IR Spectroscopy: The IR spectrum of a molecule containing an amino alcohol structure, such as 2-[(2-aminoethyl)amino]ethanol, shows characteristic absorption bands. nist.gov For this compound, one would anticipate observing characteristic stretches for O-H and N-H bonds (typically in the 3200-3600 cm⁻¹ region), C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-O and C-N stretches. The presence of the bromine atom can also influence the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of ethanol, for example, shows a characteristic C-C-O band around 883 cm⁻¹. researchgate.net This technique can be particularly useful for observing vibrations of non-polar bonds and for analyzing samples in aqueous solutions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. The molecular weight of (2S)-2-Amino-2-(3-bromophenyl)ethanol is 216.08 g/mol . chemscene.commyskinrecipes.com Alcohols and amines, the functional groups present in the target molecule, undergo characteristic fragmentation patterns. libretexts.org

Fragmentation of Alcohols: Alcohols typically fragment via alpha-cleavage (breaking the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). libretexts.org

Fragmentation of Amines: Aliphatic amines also undergo a characteristic alpha-cleavage, breaking the C-C bond nearest to the nitrogen atom. libretexts.org The presence of a nitrogen atom often leads to a molecular ion with an odd-numbered mass, a principle known as the nitrogen rule. libretexts.org

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of small molecules like water, or from cleavage of the side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The electronic spectra of phenolic compounds, which are structurally related to the phenyl group in the target molecule, have been studied to understand the effects of substituents on their absorption properties. researchgate.net The bromophenyl group in this compound would be expected to absorb UV light, and the position and intensity of the absorption maxima would be influenced by the bromine substituent and the amino alcohol side chain.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating mixtures and assessing the purity of compounds. For chiral molecules like this compound, chiral chromatography is crucial for separating enantiomers and determining the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods have been developed for the enantiomeric separation of related compounds like β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com These methods often utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation. The use of specific mobile phases and detectors allows for the quantification of each enantiomer and thus the determination of enantiomeric purity. tsijournals.com For complex mixtures, two-dimensional gas chromatography can be employed for the resolution and quantification of amino acids after derivatization. nih.gov

Gas Chromatography (GC): GC can also be used for the analysis of volatile derivatives of amino alcohols. Enantioselective GC, often using chiral capillary columns, is a powerful tool for determining the enantiomeric composition of chiral amines and alcohols. nih.gov

The development of robust and accurate chromatographic methods is vital for the quality control of this compound and its derivatives, particularly in the context of pharmaceutical applications where stereochemistry can have a profound impact on biological activity.

Elemental Analysis (CHN) in Compound Characterization

Elemental analysis, specifically CHN analysis, is a cornerstone technique in the characterization of newly synthesized organic compounds. This destructive analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimental results are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is fundamental for verifying the empirical formula of a compound, providing a crucial checkpoint for the success of a chemical synthesis and the purity of the isolated product. In the research of this compound and its derivatives, CHN analysis serves as a primary method to confirm their elemental composition and to distinguish between different synthesized analogues.

Detailed Research Findings

The molecular formula for this compound is C₈H₁₀BrNO. nih.govmyskinrecipes.com Based on this, the theoretical elemental composition can be calculated. For a pure sample of this compound, the expected weight percentages of carbon, hydrogen, and nitrogen are precisely defined.

In synthetic chemistry, derivatives of the parent compound are often created to modify its properties. A common example is the introduction of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to the amino functional group. This results in a new compound, for instance, (S)-2-(Boc-amino)-2-(3-bromophenyl)ethanol, which has a different molecular formula (C₁₃H₁₈BrNO₃) and, consequently, different theoretical elemental percentages. accelachem.com

The power of CHN analysis lies in its ability to detect deviations from these theoretical values. A significant variance between the experimental and calculated percentages would suggest the presence of impurities, residual solvents, or that the desired chemical transformation did not occur as expected. Conversely, a close correlation (typically within ±0.4%) provides strong evidence for the compound's structural integrity and purity.

For instance, in the synthesis and characterization of related amino alcohol derivatives, researchers routinely publish their elemental analysis findings alongside other spectroscopic data. Reports often present both the "calculated" (theoretical) and "found" (experimental) values. For example, studies on various amino acid-derived compounds confirm their structures by showing that the experimentally determined percentages for C, H, and N align closely with the calculated values for the proposed chemical structures. mdpi.comresearchgate.net This practice is standard for validating the synthesis of novel compounds.

The table below illustrates the theoretical elemental composition for this compound and one of its derivatives. Experimental data from laboratory analysis of a synthesized sample would be expected to closely match these theoretical figures to confirm its identity.

Interactive Table: Elemental Composition of this compound and a Derivative

| Compound Name | Molecular Formula | Calculated %C | Calculated %H | Calculated %N |

| This compound | C₈H₁₀BrNO | 44.47% | 4.66% | 6.48% |

| (S)-2-(Boc-amino)-2-(3-bromophenyl)ethanol | C₁₃H₁₈BrNO₃ | 49.38% | 5.74% | 4.43% |

Note: The percentage values are calculated based on the molecular formulas and atomic weights of the elements.

This comparative analysis is critical. As shown in the table, the addition of a Boc-protecting group significantly alters the percentage of each element. The carbon percentage increases from 44.47% to 49.38%, while the nitrogen percentage decreases from 6.48% to 4.43%. Such clear distinctions allow researchers to unequivocally confirm the success of the protection reaction. Therefore, CHN elemental analysis is an indispensable tool in the rigorous scientific process of synthesizing and validating this compound and its chemical derivatives.

Computational and Theoretical Studies on 2 Amino 2 3 Bromophenyl Ethanol and Its Reactivity

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. Methodologies such as Density Functional Theory (DFT) are pivotal in elucidating the geometric and electronic features of molecules like 2-Amino-2-(3-bromophenyl)ethanol.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. For aromatic compounds containing amino and bromo substituents, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p) or cc-pVQZ, can predict bond lengths, bond angles, and dihedral angles. myskinrecipes.comekb.eg

At the optimized geometry, no imaginary frequencies should be present, confirming that the structure represents a true energy minimum on the potential energy surface. ekb.eg The geometry of related molecules, such as 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, has been successfully optimized using DFT, showing good coherence between calculated values and experimental X-ray diffraction data. This indicates that DFT is a reliable method for predicting the structural parameters of such bromophenyl derivatives.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rsc.orgmdpi.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In conjugated molecules, FMO analysis helps in understanding the charge transfer that occurs between electron-donating and electron-accepting groups. rsc.org For instance, in a study on 2-amino-3-methyl-5-nitropyridine, the HOMO-LUMO energy gap was calculated to be 4.3692 eV, providing a quantitative measure of its electronic transport properties. rsc.org For a series of benzo- and anthraquinodimethane derivatives, the HOMO-LUMO gap was found to reflect the biological activity of the molecules. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Glycine | -5.044 | -2.569 | 2.475 | bldpharm.com |

| 2-Amino-3-methyl-5-nitropyridine | - | - | 4.3692 | rsc.org |

| 2-Aminobenzimidazole (in ethanol) | - | - | - | rsc.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate the most negative electrostatic potential, corresponding to sites susceptible to electrophilic attack (e.g., lone pairs of heteroatoms). Blue regions represent the most positive potential, indicating areas prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

For molecules containing amine (–NH2) and hydroxyl (–OH) groups, the MEP map would show negative potential (red) around the nitrogen and oxygen atoms due to their high electron density and lone pairs. The hydrogen atoms of these groups would exhibit a positive potential (blue). This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the delocalized molecular orbitals into localized, Lewis-like orbitals (bonds and lone pairs). myskinrecipes.com This method is particularly useful for studying hyperconjugative interactions and charge delocalization, which are departures from an idealized Lewis structure. semanticscholar.org

The analysis involves examining the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). The energetic significance of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). myskinrecipes.comnih.gov A high E(2) value indicates a strong electronic delocalization from the donor to the acceptor orbital. nih.gov For example, in molecules with amine and hydroxyl groups, significant delocalization can occur from the lone pairs of nitrogen and oxygen to adjacent antibonding orbitals, stabilizing the molecule. This analysis provides quantitative insight into intramolecular charge transfer and the stability it confers. nih.gov

Global Reactivity Descriptors

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential indicates a better electron donor.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are generally harder and less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. A high electrophilicity index characterizes a good electrophile.

For related brominated compounds, it has been noted that chlorine and bromine-bonded structures tend to have a better electrophilic character. These descriptors are crucial for comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Hardness (η) | 1.928 eV | |

| Chemical Potential (μ) | -3.882 eV | |

| Electrophilicity Index (ω) | 3.901 eV | |

| Chemical Softness (S) | 0.518 eV⁻¹ |

Data for 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

These studies typically report a docking score (e.g., in kcal/mol), which estimates the binding affinity, and detail the specific interactions, such as hydrogen bonds, halogen bonds, pi-cation, and pi-pi interactions with key amino acid residues in the protein's active site. semanticscholar.org For instance, in a study of topoisomerase II inhibitors, a bromophenyl group was observed forming a halogen bond with a histidine residue (HIE130), while other parts of the molecule engaged in hydrogen bonding with serine (SER149) and asparagine (ASN150) residues. Such interactions are critical for the stability of the ligand-protein complex and its potential biological activity.

| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Phenylalanine Derivative (4h) | LasR (2UV0) | -18.87 | - | |

| Thieno[2,3-d]pyrimidine (7a) | Topoisomerase II (4R1F) | -5.838 | HIE130, SER149, ASN150 | |

| 2-Aminothiazol-4-one Derivative (2) | Cytochrome C Peroxidase (2X08) | - | Trp292, Asn290, His399 | semanticscholar.org |

| Phenyl Hydrazine Derivative (3) | Dihydrofolate Reductase | -7.88 | THR56, SER59 |

Prediction of Binding Orientation and Affinity with Receptor Sites

Computational docking studies are pivotal in predicting how a ligand, such as this compound, might interact with a biological receptor. These simulations calculate the preferred binding orientation and affinity of the ligand within the receptor's binding site. The process involves exploring various possible conformations of the ligand and its placement within the receptor, followed by a scoring function that estimates the binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

For amino-alcohol derivatives, the interaction often involves hydrogen bonding between the amino and hydroxyl groups of the ligand and amino acid residues in the receptor. The bromophenyl group can participate in hydrophobic or halogen bonding interactions, further anchoring the ligand in the binding pocket. The specific orientation and affinity are highly dependent on the topology and chemical environment of the receptor's active site.

Ligand-DNA Binding Interaction Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of new therapeutic agents. Computational methods are employed to understand how compounds like this compound might bind to DNA. There are several modes of binding, including intercalation, minor groove binding, and electrostatic interactions with the phosphate (B84403) backbone.

Minor groove binding is a common interaction mode for many aromatic cations. nih.gov The shape and hydrogen bonding potential of the molecule are crucial for this type of interaction. nih.gov For this compound, the protonated amine could form electrostatic interactions with the negatively charged phosphate backbone of DNA. The planar bromophenyl group could fit into the minor groove of the DNA helix. nih.gov The binding affinity and specificity are influenced by factors such as the sequence of the DNA and the conformational flexibility of the ligand. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org These models are instrumental in predicting the activity of new, unsynthesized compounds and in optimizing lead compounds in drug discovery. frontiersin.orgnih.gov Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com

A typical pharmacophore model for a receptor ligand might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov For this compound, the key pharmacophoric features would likely be the hydrogen bond donor (hydroxyl group), the hydrogen bond donor/acceptor (amino group), and the aromatic ring of the bromophenyl group. nih.gov By developing a QSAR model based on a series of related compounds, researchers can predict the biological activity of this compound and guide the design of more potent analogues. nih.gov

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. acs.org The NLO properties of a molecule are related to its ability to alter the properties of light passing through it, which arises from the interaction of the light's electromagnetic field with the molecule's electron cloud. utwente.nl Molecules with large hyperpolarizability, a measure of the NLO response, are of particular interest. acs.org

Computational studies can predict the NLO properties of molecules like this compound. These calculations often involve determining the molecule's first hyperpolarizability (β). The presence of an electron-donating group (amino group) and an aromatic system (bromophenyl group) can contribute to a significant NLO response. The specific arrangement of these groups influences the charge transfer within the molecule, which is a key factor for NLO activity.

Thermodynamic Property Calculations at Varying Temperatures

Theoretical calculations can provide valuable data on the thermodynamic properties of a compound, such as its heat capacity, enthalpy, and entropy, at different temperatures. These properties are crucial for understanding the compound's stability and behavior under various conditions.

Future Directions and Emerging Research Perspectives for 2 Amino 2 3 Bromophenyl Ethanol

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of chiral amino alcohols like 2-Amino-2-(3-bromophenyl)ethanol is a focal point for the application of green chemistry principles, aiming to develop more sustainable and environmentally benign processes. Traditional chemical syntheses often involve multiple steps, harsh reagents, and the generation of significant waste. nih.govresearchgate.net Future research is geared towards overcoming these limitations through innovative approaches.

One promising avenue is the use of biocatalysis, employing enzymes such as transaminases and ketoreductases. nih.govfrontiersin.org These enzymatic reactions can offer high enantioselectivity and operate under mild conditions, significantly reducing the environmental impact. For instance, the asymmetric amination of a corresponding α-hydroxy ketone precursor using an engineered amine dehydrogenase could provide a direct and efficient route to the desired enantiomer of this compound. frontiersin.org Another green approach involves the use of visible-light photoredox catalysis for the decarboxylative coupling of amino acid derivatives with carbonyl compounds in aqueous media, presenting a mild and efficient method for constructing 1,2-amino alcohols. rsc.org

Furthermore, the development of one-pot multicomponent reactions catalyzed by sustainable and recyclable catalysts, such as pyridine-2-carboxylic acid in a water-ethanol mixture, showcases a trend towards processes with high atom economy and low E-factors. nih.gov These methods, while not yet specifically applied to this compound, lay a clear roadmap for its future green synthesis.

Table 1: Comparison of Synthetic Approaches for Chiral Amino Alcohols

| Synthetic Approach | Advantages | Disadvantages | Potential for this compound |

| Traditional Chemical Synthesis | Well-established, versatile | Often requires harsh conditions, multiple steps, generates waste | Current primary method, but with environmental drawbacks |

| Biocatalysis (Enzymatic) | High enantioselectivity, mild conditions, environmentally friendly nih.govfrontiersin.org | Enzyme stability and cost can be a factor | High potential for a highly selective and green synthesis |

| Visible-light Photoredox Catalysis | Mild reaction conditions, use of water as a solvent rsc.org | Requires specific photocatalysts and light sources | Promising for a more sustainable radical-based synthesis |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste nih.gov | Catalyst development and optimization can be challenging | Excellent potential for a streamlined and efficient synthesis |

Advanced Biological System Studies and In Vivo Evaluations

While in-depth in vivo studies on this compound are currently limited, the broader class of β-amino alcohols has shown a range of biological activities, suggesting a promising future for investigation. nih.govresearchgate.net For example, derivatives of β-amino alcohols have been developed as inhibitors of the Toll-like receptor 4 (TLR4) mediated inflammatory response, indicating potential applications in treating sepsis. nih.gov The this compound scaffold could be explored for similar immunomodulatory effects.

Future research should focus on comprehensive in vivo evaluations to determine the pharmacokinetic and pharmacodynamic profiles of this compound. Such studies would be crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential therapeutic efficacy and safety. nih.gov The presence of the bromophenyl group may influence its metabolic fate and bioavailability, making these studies particularly important.

Application in Asymmetric Catalysis and Chiral Drug Precursor Development

The chiral nature of this compound makes it a valuable building block, or chiral auxiliary, in asymmetric synthesis. nih.govnih.gov Chiral 1,2-amino alcohols are privileged structures that can be used to direct the stereochemical outcome of chemical reactions, leading to the synthesis of other enantiomerically pure compounds. nih.govresearchgate.net

The development of catalysts derived from chiral amino alcohols is an active area of research. For instance, carbohydrate-based chiral ligands, including β-amino alcohols, have shown excellent catalytic activity in the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com this compound could be utilized to create novel chiral ligands for a variety of metal-catalyzed asymmetric transformations.

Moreover, its structure is a key component in many biologically active molecules and pharmaceuticals. nih.gov As a chiral precursor, it can be incorporated into the synthesis of complex drug molecules, where a specific stereoisomer is required for therapeutic activity. The enzymatic synthesis of chiral alcohols and amino acids for the development of pharmaceuticals is a well-established field, and the methods developed can be readily applied to produce enantiopure this compound for this purpose. mdpi.comresearchgate.net

Development of Novel Therapeutic Agents based on the this compound Scaffold

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The amino alcohol motif is a common feature in many drugs, and the bromophenyl group offers a site for further chemical modification to optimize biological activity. nih.govnih.gov

For instance, the 2-aminothiazole (B372263) scaffold, which shares some structural similarities, has been extensively explored in anticancer drug discovery, leading to clinically approved drugs like dasatinib. nih.gov By analogy, derivatives of this compound could be synthesized and screened for activity against various cancer cell lines. Structure-activity relationship (SAR) studies would be crucial to identify the key structural features responsible for any observed cytotoxic effects.

Furthermore, β-amino alcohol derivatives have been investigated as potential insecticides, highlighting the versatility of this chemical class. nih.gov The development of new insecticides is critical to combat resistance, and the this compound scaffold could serve as a starting point for the design of new pest control agents.

Multi-disciplinary Approaches Integrating Chemical Biology and Data Science

The future of research on this compound will undoubtedly be shaped by the integration of chemical biology and data science. nih.gov Computational approaches are becoming increasingly powerful in small molecule drug discovery. acs.org

Machine learning and artificial intelligence (AI) can be used to predict the biological activities and physicochemical properties of novel derivatives of this compound, accelerating the design-make-test-analyze cycle. nih.govdrugdiscoverytrends.com For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their biological activity, guiding the synthesis of more potent and selective compounds. nih.gov

Generative AI models can even design novel molecules based on the this compound scaffold with desired properties. sciencecast.org This data-driven approach, combined with high-throughput screening and advanced biological assays, will enable a more rapid and efficient exploration of the therapeutic potential of this promising chemical entity. The integration of these multidisciplinary approaches will be key to unlocking the full potential of this compound and its derivatives in the years to come. nih.gov

常见问题

Q. What are common synthetic routes for 2-amino-2-(3-bromophenyl)ethanol?

The compound is typically synthesized via catalytic hydrogenation of a corresponding azide precursor. For example, 2-azido-2-(3-bromophenyl)ethanol can be reduced using Pd/C under H₂ in ethanol, followed by filtration and solvent removal . Alternative methods may involve reductive amination of ketones or enantioselective hydrogenation for chiral variants (e.g., >95% ee achieved for bromophenyl ethanol derivatives using chiral catalysts) .

Q. How is the compound purified and characterized after synthesis?

- Purification : Column chromatography (e.g., SiO₂, hexanes/EtOAc 3:1, Rf = 0.30) or recrystallization .

- Characterization :

Q. What solvents and reaction conditions optimize yield for this compound?

Ethanol is commonly used as a solvent due to its polarity and compatibility with hydrogenation. Degassing via freeze-pump-thaw cycles improves reaction efficiency by eliminating oxygen interference . Catalysts like Pd/C (5 mol%) and H₂ bubbling enhance reduction kinetics.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical elemental analysis data?

Minor deviations (e.g., C: 70.01% found vs. 69.78% calculated) may arise from residual solvents or hygroscopicity. Mitigation strategies include:

- Repeated combustion analysis.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Karl Fischer titration to quantify water content .

Q. What methodologies enable stereoselective synthesis of enantiopure this compound?

- Asymmetric hydrogenation : Chiral Ru or Ir catalysts induce enantioselectivity (>95% ee) .

- Chiral resolution : Diastereomeric salt formation using tartaric acid derivatives.

- Analytical validation : Chiral GC or HPLC (e.g., Chiralpak® columns) to determine optical purity .

Q. How can computational chemistry aid in understanding the compound’s reactivity or supramolecular interactions?

- DFT calculations : Predict reaction pathways (e.g., hydrogenation transition states).

- Molecular docking : Study interactions with biological targets (e.g., enzymes) or chiral catalysts.

- Crystal structure prediction : Complement experimental X-ray data to analyze packing motifs .

Q. What strategies mitigate challenges in handling hygroscopic or air-sensitive derivatives?

- Storage under inert gas (Ar/N₂) in sealed containers.

- Use of anhydrous solvents (e.g., THF, DCM) during synthesis.

- Immediate post-synthesis derivatization (e.g., hydrochloride salt formation) to enhance stability .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR splitting vs. computational predictions)?

- Verify solvent effects (e.g., DMSO vs. CDCl₃ on proton shifts).

- Compare with analogous compounds (e.g., 2-amino-2-(4-fluorophenyl)ethanol) to identify substituent-specific trends .

- Re-examine computational parameters (e.g., solvent model, basis set accuracy).

Q. What experimental controls ensure reproducibility in catalytic hydrogenation?

- Standardize catalyst activation (e.g., pre-reduction of Pd/C under H₂).

- Monitor reaction progress via TLC or in situ FTIR.

- Control H₂ pressure (1–3 atm) to avoid over-reduction byproducts .

Applications in Academic Research

Q. How is this compound utilized in asymmetric C–C bond-forming reactions?

It serves as a chiral building block for:

Q. What role does the 3-bromophenyl group play in modulating electronic properties?

The bromine atom:

- Enhances electrophilicity for nucleophilic substitution reactions.

- Influences π-stacking in crystal lattices (observed in X-ray studies of related bromophenyl derivatives) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。